![molecular formula C14H23N5 B11734217 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin ist eine synthetische organische Verbindung, die zur Pyrazol-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Pyrazolringe umfasst, die durch eine Butan-2-yl-Gruppe und eine Ethyl-Methyl-Substitution verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung der Pyrazolringe durch Cyclisierungsreaktionen, an denen Hydrazin und 1,3-Diketone beteiligt sind. Die Butan-2-yl-Gruppe wird über Alkylierungsreaktionen eingeführt, und die endgültige Verbindung wird durch eine Reihe von Kondensations- und Substitutionsreaktionen erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung mithilfe von kontinuierlichen Fließreaktoren hochskaliert werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz jedes Schritts zu maximieren. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionsgeschwindigkeiten und die Selektivität zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile wie Halogenide oder Amine ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Oxide oder Ketone.
Reduktion: Amine oder Alkohole.
Substitution: Halogenierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebs-Eigenschaften.
Medizin: Erforscht auf sein Potenzial für die Verwendung in der Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. Polymeren oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen, abhängig von der jeweiligen Anwendung.
Wirkmechanismus
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin weist strukturelle Ähnlichkeiten mit anderen Pyrazolderivaten auf, wie z. B.:
- 1-Ethyl-3-methyl-1H-pyrazol-4-amin
- 1-(Butan-2-yl)-1H-pyrazol-5-yl-Derivate
Einzigartigkeit
- Die einzigartige Kombination der Butan-2-yl-Gruppe und der Ethyl-Methyl-Substitution in N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amin verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C14H23N5 |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-11(3)19-13(7-8-16-19)9-15-14-10-18(6-2)17-12(14)4/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
YCZYNIAWNYUNKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


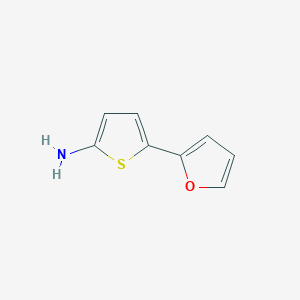
![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
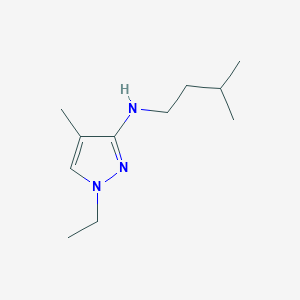
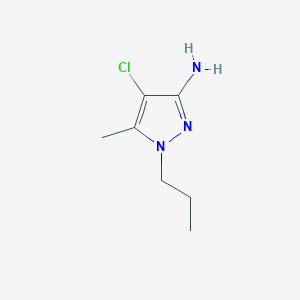
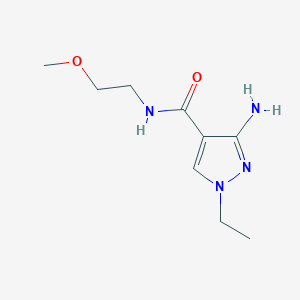

![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
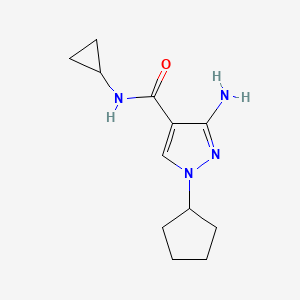
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
